2,3-Dichlorobicyclo[2.2.1]heptane 2,3-Dichlorobicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 101011-90-9
VCID: VC20739862
InChI: InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2
SMILES: C1CC2CC1C(C2Cl)Cl
Molecular Formula: C7H10Cl2
Molecular Weight: 165.06 g/mol

2,3-Dichlorobicyclo[2.2.1]heptane

CAS No.: 101011-90-9

Cat. No.: VC20739862

Molecular Formula: C7H10Cl2

Molecular Weight: 165.06 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichlorobicyclo[2.2.1]heptane - 101011-90-9

CAS No. 101011-90-9
Molecular Formula C7H10Cl2
Molecular Weight 165.06 g/mol
IUPAC Name 2,3-dichlorobicyclo[2.2.1]heptane
Standard InChI InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2
Standard InChI Key FRNCOQMOHQNWML-UHFFFAOYSA-N
SMILES C1CC2CC1C(C2Cl)Cl
Canonical SMILES C1CC2CC1C(C2Cl)Cl

Structural Characteristics

Basic Structural Framework

2,3-Dichlorobicyclo[2.2.1]heptane features the bicyclo[2.2.1]heptane skeleton, which consists of a cyclopentane ring with a methylene bridge between carbons 1 and 4. This creates a rigid, three-dimensional structure with distinctive bridge and bridgehead positions. The chlorine atoms are positioned at the 2 and 3 carbons, creating a dihalogenated derivative with specific stereochemical characteristics. The bicyclic framework creates a fixed spatial arrangement that significantly influences the compound's chemical behavior and reactivity patterns.

Structural Representations

The compound can be represented through various chemical notations, providing different perspectives on its molecular structure. These representations are essential for accurate identification and characterization in chemical databases and research publications.

Table 1: Structural Representations of 2,3-Dichlorobicyclo[2.2.1]heptane

Representation TypeNotation
SMILESC1CC2CC1C(C2Cl)Cl
InChIInChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2
InChIKeyFRNCOQMOHQNWML-UHFFFAOYSA-N

These structural representations provide standardized ways to describe the compound's molecular arrangement, enabling researchers to accurately identify and reference the compound in chemical databases and literature .

Stereochemical Considerations

The placement of chlorine atoms at positions 2 and 3 introduces important stereochemical aspects to consider. Due to the rigid bicyclic skeleton, these substitutions can adopt different stereochemical configurations, including endo and exo orientations relative to the bridged system. These stereoisomers potentially exhibit different physical properties and reactivity patterns, which is significant for applications in stereoselective synthesis and structure-activity relationship studies in medicinal chemistry.

Physical and Chemical Properties

PropertyValueReference Compound
Molecular Weight165.06 g/mol2,3-Dichlorobicyclo[2.2.1]heptane
Estimated Boiling Point~208°C (at 760 mmHg)Based on 2,2-dichloro isomer
Estimated Density~1.25 g/cm³Based on 2,2-dichloro isomer
Estimated Flash Point~82°CBased on 2,2-dichloro isomer

The physical state of 2,3-dichlorobicyclo[2.2.1]heptane at room temperature is likely a crystalline solid or a liquid with a relatively high boiling point, consistent with other halogenated bicyclic compounds of similar molecular weight.

Spectroscopic Properties

Mass spectrometry data provides valuable information about the compound's behavior under analytical conditions. Predicted collision cross-section (CCS) values for various adducts offer insights into the compound's three-dimensional structure and potential fragmentation patterns during mass spectrometric analysis.

Table 3: Predicted Collision Cross Section Values for Different Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺165.02324128.0
[M+Na]⁺187.00518139.6
[M+NH₄]⁺182.04978139.3
[M+K]⁺202.97912135.3
[M-H]⁻163.00868129.3
[M+Na-2H]⁻184.99063131.1
[M]⁺164.01541130.5
[M]⁻164.01651130.5

These predicted CCS values are particularly useful for the identification and characterization of the compound using ion mobility mass spectrometry techniques, providing characteristic fingerprints for analytical purposes .

Chemical Reactivity

The reactivity of 2,3-dichlorobicyclo[2.2.1]heptane is primarily determined by the presence of the two chlorine atoms, which serve as potential sites for nucleophilic substitution reactions. The rigid bicyclic framework influences the stereochemical outcome of such reactions, often leading to stereoselective transformations. The carbon-chlorine bonds can undergo various transformations, including:

  • Nucleophilic substitution reactions (SN2)

  • Elimination reactions to form alkenes

  • Reduction reactions to remove the chlorine atoms

  • Metal-catalyzed coupling reactions

These reactive characteristics make the compound valuable as a building block in organic synthesis for creating more complex molecular structures with defined stereochemistry.

Synthesis Methodologies

Modification of Existing Bicyclic Systems

Another potential synthetic approach involves the modification of pre-existing bicyclo[2.2.1]heptane structures through selective chlorination reactions. This might involve:

  • Synthesis of the parent bicyclo[2.2.1]heptane scaffold

  • Introduction of functional groups that direct chlorination to the desired positions

  • Stereoselective chlorination reactions to achieve the desired configuration

Recent advances in synthetic methodologies for bicyclo[2.2.1]heptane derivatives include the development of novel dienes for Diels-Alder reactions, which could potentially be adapted for the synthesis of 2,3-dichlorobicyclo[2.2.1]heptane .

Stereoselective Approaches

The synthesis of 2,3-dichlorobicyclo[2.2.1]heptane with controlled stereochemistry presents specific challenges and opportunities. Methods that involve intramolecular Diels-Alder reactions using dienes bearing a dienophile moiety have been shown to provide tricyclic carbon frameworks that include the bicyclo[2.2.1]heptane skeleton with defined stereochemistry . Adapting these approaches could potentially lead to stereoselective synthesis of 2,3-dichlorobicyclo[2.2.1]heptane isomers.

Applications in Research and Chemistry

Role as Synthetic Intermediate

The primary significance of 2,3-dichlorobicyclo[2.2.1]heptane lies in its potential as a versatile synthetic intermediate. The compound's rigid structure, combined with the reactive chlorine atoms, makes it valuable for constructing more complex molecular architectures. The chlorine substituents serve as handles for further functionalization through various organic transformations.

The bicyclo[2.2.1]heptane derivatives are recognized as valuable building blocks for organic synthetic chemistry, with applications in the development of complex natural product analogs and therapeutic agents . The dichlorinated variant offers additional functionality for synthetic diversification.

Comparative Analysis with Structural Analogs

Structural analogs of 2,3-dichlorobicyclo[2.2.1]heptane demonstrate the importance of substitution patterns on the bicyclic framework. For example, 2,2-dichlorobicyclo[2.2.1]heptane, an isomeric compound, has been better characterized in terms of physical properties . Similarly, derivatives with nitrogen atoms incorporated into the bicyclic system, such as 2,3-diazabicyclo[2.2.1]heptane analogs, have been synthesized and evaluated for biological activities .

These comparative studies highlight how minor structural variations can significantly impact chemical properties and biological activities, underscoring the potential value of 2,3-dichlorobicyclo[2.2.1]heptane as a distinct chemical entity with unique characteristics.

Analytical Methods for Characterization

Mass Spectrometry

Mass spectrometry represents a critical analytical tool for characterizing 2,3-dichlorobicyclo[2.2.1]heptane. The predicted collision cross-section values for various adducts provide a framework for identification and purity assessment using modern mass spectrometric techniques . The characteristic isotope pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) creates a distinctive mass spectral fingerprint that aids in identification.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be valuable for structural confirmation of 2,3-dichlorobicyclo[2.2.1]heptane. The rigid bicyclic framework and the chlorine substituents would produce characteristic chemical shifts and coupling patterns that reflect the compound's three-dimensional structure and stereochemistry.

Infrared Spectroscopy

Infrared (IR) spectroscopy can provide information about functional groups present in the molecule. For 2,3-dichlorobicyclo[2.2.1]heptane, the C-Cl stretching vibrations would be particularly diagnostic, typically appearing in the 600-800 cm⁻¹ region. The absence of other functional groups would also be confirmed through IR analysis.

Structural Comparisons with Related Compounds

Isomeric Variations

The positional isomer 2,2-dichlorobicyclo[2.2.1]heptane differs from 2,3-dichlorobicyclo[2.2.1]heptane in the placement of the chlorine atoms, with both chlorines attached to the same carbon in the former. This structural difference likely affects physical properties, reactivity patterns, and potential applications .

Table 4: Comparison of 2,3-Dichlorobicyclo[2.2.1]heptane with Related Compounds

CompoundStructural DifferenceNotable Characteristics
2,3-Dichlorobicyclo[2.2.1]heptaneChlorines at positions 2 and 3Potentially reactive at two distinct sites
2,2-Dichlorobicyclo[2.2.1]heptaneBoth chlorines at position 2Geminal dichloride functionality
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-Methyl substitution instead of chlorinesDifferent physical properties and reactivity
2,3-Diazabicyclo[2.2.1]heptane derivativesNitrogen atoms in the ring structureDifferent biological activities

These structural variations highlight the importance of substitution patterns on the bicyclo[2.2.1]heptane skeleton for determining chemical behavior and potential applications.

Effect of Substituent Pattern on Physical Properties

The substitution pattern significantly influences physical properties. For instance, the melting point of bicyclo[2.2.1]heptane, 2,2,3-trimethyl- has been reported as 336.7 K (63.55°C) , which differs substantially from what would be expected for the dichlorinated analogs due to the different electronic and steric effects of chlorine versus methyl substituents.

Future Research Directions

Synthetic Methodology Development

Further research could focus on developing efficient and stereoselective synthetic routes to 2,3-dichlorobicyclo[2.2.1]heptane and its derivatives. The recent advances in synthesizing bicyclo[2.2.1]heptane skeletons with functionalized bridgehead carbons through Diels-Alder reactions could potentially be adapted for the stereocontrolled synthesis of dichlorinated derivatives.

Exploration of Biological Activities

Given the biological activities reported for structurally related compounds such as the 2,3-diazabicyclo[2.2.1]heptane derivatives , the investigation of potential biological properties of 2,3-dichlorobicyclo[2.2.1]heptane and its derivatives represents an interesting avenue for future research. The chlorine substituents could contribute to membrane permeability and binding interactions with biological targets.

Materials Science Applications

The rigid structure and reactive chlorine substituents of 2,3-dichlorobicyclo[2.2.1]heptane could potentially be exploited in materials science applications, such as the development of specialized polymers or materials with unique physical properties. The compound's bicyclic framework could contribute to thermal stability and mechanical rigidity in such applications.

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